molecular formula C24H23N3O3S2 B2683191 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 683259-84-9

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2683191
CAS No.: 683259-84-9
M. Wt: 465.59
InChI Key: XFEGKOQXXXUPLC-UHFFFAOYSA-N
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Description

4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a sophisticated synthetic compound designed for advanced chemical biology and drug discovery research. This benzamide derivative features a naphthothiazole ring system linked to a 2-methylpiperidine sulfonamide group, a structural motif present in compounds with documented biological activity . Its core structure is related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests its potential application as a valuable pharmacological tool in neuroscience for probing the physiological functions and therapeutic potential of this poorly understood receptor. Furthermore, the naphtho[2,1-d]thiazole moiety is structurally analogous to naphtho[2,3-d]thiazole derivatives that have demonstrated significant antimicrobial properties . Related compounds, such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibit potent activity against strains of Staphylococcus epidermidis , Staphylococcus aureus , and methicillin-resistant S. aureus (MRSA) with MIC values in the low μg/mL range . The mechanism of action for these antimicrobial naphthothiazole derivatives involves rapid uptake into microbial cells, disruption of the bacterial cytoplasm, and inhibition of the essential bacterial enzyme DNA gyrase . Researchers can therefore leverage this compound as a core scaffold in developing novel anti-infective agents to combat multidrug-resistant bacterial pathogens. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-6-4-5-15-27(16)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-21-14-11-17-7-2-3-8-20(17)22(21)31-24/h2-3,7-14,16H,4-6,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEGKOQXXXUPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the naphthothiazole intermediate, followed by the introduction of the benzamide moiety and the methylpiperidinylsulfonyl group. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various amines. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process. The scalability of the synthesis is crucial for its application in large-scale research and potential commercial uses.

Chemical Reactions Analysis

Types of Reactions

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and naphthothiazole moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C24H23N3O3S2C_{24}H_{23}N_{3}O_{3}S_{2}, with a molecular weight of approximately 465.59 g/mol. The structural features allow it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of naphthothiazole exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group may enhance these effects by inhibiting specific enzymatic pathways critical for bacterial growth.
  • Anticancer Properties : The unique structural characteristics of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide suggest potential activity against cancer cells. Compounds with similar frameworks have shown promise in targeting specific cancer-related pathways, making this compound a candidate for further investigation in oncology.

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its ability to undergo various chemical reactions allows researchers to modify its structure systematically to explore new derivatives with enhanced properties.

Biological Research

The interactions of this compound with biological targets are of significant interest:

  • Enzyme Inhibition : The sulfonamide group may interact with enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is crucial in drug design for conditions such as hypertension and certain cancers.
  • Receptor Modulation : The compound may also bind to specific receptors in cellular pathways, influencing biological responses that could be beneficial in treating various diseases.

Mechanism of Action

The mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs include derivatives with variations in the sulfonyl-linked piperidine group and the thiazole-attached aromatic system. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Compound Name/Code Benzamide Substituent Thiazole Substituent Sulfonyl Group Reported Biological Activity
Target Compound Naphtho[2,1-d]thiazol-2-yl - 2-Methylpiperidin-1-yl Adjuvant potentiation, NF-κB activation (inferred)
2D216 () 4-(2,5-Dimethylphenyl)thiazol-2-yl - Piperidin-1-yl NF-κB activation, cytokine induction
2E151 () 4-(2,5-Dimethylphenyl)thiazol-2-yl - 4-Propylpiperidin-1-yl Enhanced cytokine production with LPS
Compound 14 () 4-(Pyridin-2-yl)thiazol-2-yl 4-Nitrobenzamide - IC50 = 6.1 µM (specific target unspecified)
GSK735826A () (1,3-Dioxolo[4′,5′:4,5]benzo[1,2-d]thiazol-6-yl) 4-(Pyridin-2-yl)thiazol-2-yl - Not explicitly stated; structural analog
Key Observations:

Sulfonyl Group Variations: The target compound’s 2-methylpiperidin-1-ylsulfonyl group differs from piperidin-1-yl (2D216) and 4-propylpiperidin-1-yl (2E151). In 2E151, the longer alkyl chain (propyl) on piperidine may enhance membrane permeability but could hinder interactions with hydrophilic binding pockets .

Thiazole-Attached Aromatic Systems :

  • The naphtho[2,1-d]thiazole moiety in the target compound provides a larger aromatic surface than the 2,5-dimethylphenyl (2D216, 2E151) or pyridin-2-yl (Compound 14, GSK735826A) groups. This could improve binding affinity to hydrophobic pockets in proteins like TLRs or transcription factors (e.g., NF-κB) .
  • Nitro (Compound 14) and trifluoromethyl (Compound 15, ) substituents on the benzamide ring correlate with lower IC50 values, suggesting electron-withdrawing groups enhance activity in certain contexts .

Biological Activity Context :

  • Compounds 2D216 and 2E151 synergize with LPS to prolong NF-κB signaling and enhance cytokine production (e.g., IL-6, TNF-α), indicating their role as adjuvant potentiators . The target compound’s naphthothiazole group may further amplify these effects due to increased aromatic interactions.
  • In contrast, IC50 data from reflects inhibition of unspecified enzymatic targets, highlighting the need for caution when comparing activity across disparate biological systems .

Implications of Structural Differences

  • Naphthothiazole vs. Simpler Aromatic Systems: The naphtho[2,1-d]thiazole group likely increases molecular weight (~381 g/mol for the moiety) compared to phenyl or pyridinyl groups, which may affect pharmacokinetics (e.g., absorption, half-life). However, its extended conjugation could improve target engagement in immunomodulatory pathways .

Biological Activity

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique structural arrangement combining a piperidine ring, a sulfonyl group, and a naphthothiazole moiety, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions are used to create the piperidine structure.
  • Introduction of the Sulfonyl Group : This is achieved through sulfonylation reactions.
  • Coupling with Naphthothiazole : The final step involves coupling the sulfonylated piperidine with a naphthothiazole derivative using coupling reagents such as EDCI or DCC.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing promising results in multiple areas:

Antimicrobial Activity

Research has demonstrated that derivatives of naphtho[2,1-d]thiazoles exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Microorganism Activity Level Inhibition Zone (mm)
Bacillus subtilisHigh12–15
Staphylococcus aureusHigh12–15
Escherichia coliModerateUp to 8
Pseudomonas aeruginosaModerateUp to 8
Candida albicansModerateUp to 8
Aspergillus nigerModerateUp to 8

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Studies indicate that naphtho[2,1-d]thiazole derivatives possess cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit key pathways involved in cancer cell proliferation and survival . Specific mechanisms may include:

  • Inhibition of tumor growth through modulation of apoptotic pathways.
  • Interaction with proteins involved in cell cycle regulation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, leading to modulation of their activity. Further studies are needed to elucidate these pathways.

Case Studies and Research Findings

Several case studies have documented the biological activity of related compounds:

  • Antibacterial Studies : A study highlighted that naphtho[2,1-d]thiazole derivatives exhibited significant antibacterial activity against a range of pathogens .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives could effectively induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Structure-Activity Relationship (SAR) : Research into SAR has provided insights into how modifications to the naphtho[2,1-d]thiazole structure can enhance biological activity, suggesting avenues for further drug development .

Q & A

Q. How should conflicting NMR data (e.g., split peaks) be interpreted?

  • Guidelines :
  • Dynamic Effects : Assess for restricted rotation in the sulfonyl group using variable-temperature NMR (VT-NMR) .
  • Diastereomer Formation : Check for chiral centers (e.g., 2-methylpiperidine) via chiral HPLC or Mosher ester analysis .

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